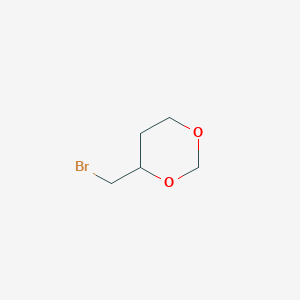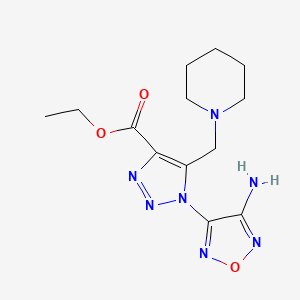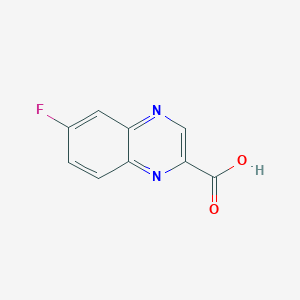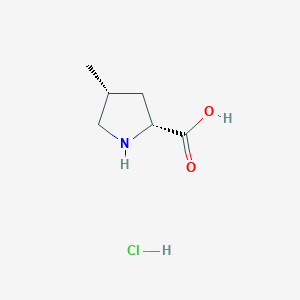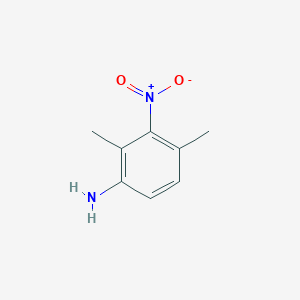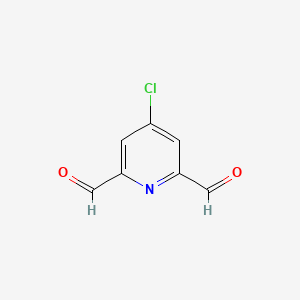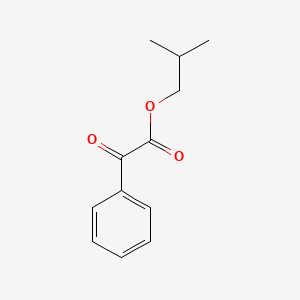
4-Bromobutane-1,3-diol
Overview
Description
“4-Bromobutane-1,3-diol” is a chemical compound with the molecular formula C4H9BrO2 . It is a derivative of butane, a four-carbon alkane, where a bromine atom is substituted at the 4th carbon and hydroxyl groups are attached at the 1st and 3rd carbon atoms .
Molecular Structure Analysis
The molecular structure of “4-Bromobutane-1,3-diol” includes 4 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The molecule contains a total of 15 bonds, including 6 non-H bonds, 2 rotatable bonds, 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .Scientific Research Applications
Electrochemical Reduction and Product Formation
Research by Pritts and Peters (1995) investigated the electrochemical behavior of various 1,4-dihalobutanes, including 1,4-dibromo- and 1,4-diiodobutane. The study utilized cyclic voltammetry and controlled-potential electrolysis, revealing that reduction of these compounds can lead to diverse products like cyclobutane, n-butane, 1-butene, and several halogenated butanes and octanes (Pritts & Peters, 1995).
Photodissociation Dynamics
Zhou et al. (2012) explored the photodissociation dynamics of 2-bromobutane at approximately 265 nm using ion-velocity map imaging coupled with resonance-enhanced multi-photon ionization. This study provides insights into the dissociation mechanisms of bromobutane isomers, which are relevant for understanding the behavior of similar molecules like 4-bromobutane-1,3-diol (Zhou et al., 2012).
Chemical Effects of Activation in Bromobutanes
McFadden, Mcintosh, and Harris (1960) studied the isomerization of bromobutanes when irradiated with low neutron fluxes. Their findings revealed insights into the fragmentation and isomerization patterns of these compounds, contributing to a deeper understanding of the chemical behavior of brominated butanes (McFadden, McIntosh, & Harris, 1960).
properties
IUPAC Name |
4-bromobutane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNUSBDGDRMPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318943 | |
| Record name | 4-Bromo-1,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobutane-1,3-diol | |
CAS RN |
31100-40-0 | |
| Record name | 4-Bromo-1,3-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31100-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7-nitroisoquinolin-1-yl)carbamate](/img/structure/B3258832.png)

![3-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B3258873.png)
![2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B3258877.png)
![1,2-Ethanediamine, N,N,N',N'-tetramethyl-, polymer with1,1'-oxybis[2-chloroethane]OTHER CA INDEX NAMES:Ethane, 1,1'-oxybis[2-chloro-, polymer withN,N,N',N'-tetramethyl-1,2-ethanediamine](/img/structure/B3258882.png)


